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Compound of Interest

Compound Name:
4-(bromomethyl)-N,N-

dimethylaniline

Cat. No.: B3183681 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
This technical guide provides a detailed overview of the spectroscopic data for 4-
(bromomethyl)-N,N-dimethylaniline. Due to a lack of readily available experimental spectra

for this compound in public databases, this guide presents predicted spectroscopic data

obtained from computational models. For comparative purposes, experimental data for the

structurally related compound, 4-bromo-N,N-dimethylaniline, is also included to offer a valuable

reference for researchers. The guide also outlines standardized experimental protocols for

acquiring Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)

data.

Data Presentation
The following tables summarize the predicted spectroscopic data for 4-(bromomethyl)-N,N-
dimethylaniline and the experimental data for 4-bromo-N,N-dimethylaniline.

Table 1: Predicted ¹H NMR Data for 4-(bromomethyl)-N,N-dimethylaniline (Solvent: CDCl₃,

Frequency: 400 MHz)
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Chemical Shift
(ppm)

Multiplicity Integration Assignment

7.29 d 2H Ar-H (ortho to CH₂Br)

6.69 d 2H
Ar-H (ortho to

N(CH₃)₂)

4.45 s 2H -CH₂Br

2.95 s 6H -N(CH₃)₂

Table 2: Predicted ¹³C NMR Data for 4-(bromomethyl)-N,N-dimethylaniline (Solvent: CDCl₃,

Frequency: 100 MHz)

Chemical Shift (ppm) Assignment

150.7 Ar-C (para to CH₂Br)

129.8 Ar-C (ortho to CH₂Br)

127.3 Ar-C (ipso to CH₂Br)

112.5 Ar-C (ortho to N(CH₃)₂)

40.4 -N(CH₃)₂

33.8 -CH₂Br

Table 3: Predicted IR Data for 4-(bromomethyl)-N,N-dimethylaniline
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Wavenumber (cm⁻¹) Intensity Assignment

3050-2950 Medium
C-H stretch (aromatic and

aliphatic)

1610, 1520 Strong C=C stretch (aromatic ring)

1350 Strong C-N stretch (aromatic amine)

1220 Strong C-Br stretch

810 Strong
p-disubstituted benzene C-H

bend

Table 4: Predicted Mass Spectrometry Data for 4-(bromomethyl)-N,N-dimethylaniline
(Electron Ionization)

m/z Relative Intensity (%) Assignment

213/215 80
[M]⁺ (Molecular ion with Br

isotopes)

134 100 [M - Br]⁺

120 40 [M - CH₂Br]⁺

Table 5: Experimental ¹H NMR Data for 4-bromo-N,N-dimethylaniline (Solvent: CDCl₃,

Frequency: 90 MHz)[1]

Chemical Shift
(ppm)

Multiplicity Integration Assignment

7.31 d 2H Ar-H (ortho to Br)

6.62 d 2H
Ar-H (ortho to

N(CH₃)₂)

2.91 s 6H -N(CH₃)₂

Table 6: Experimental ¹³C NMR Data for 4-bromo-N,N-dimethylaniline (Solvent: CDCl₃)[1]
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Chemical Shift (ppm) Assignment

149.5 Ar-C (para to Br)

131.8 Ar-C (ortho to Br)

114.0 Ar-C (ortho to N(CH₃)₂)

110.1 Ar-C (ipso to Br)

40.6 -N(CH₃)₂

Table 7: Experimental IR Data for 4-bromo-N,N-dimethylaniline (KBr disc)[1]

Wavenumber (cm⁻¹) Intensity Assignment

2900-2800 Medium C-H stretch (aliphatic)

1595, 1500 Strong C=C stretch (aromatic ring)

1340 Strong C-N stretch (aromatic amine)

1060 Strong C-Br stretch

810 Strong
p-disubstituted benzene C-H

bend

Table 8: Experimental Mass Spectrometry Data for 4-bromo-N,N-dimethylaniline (Electron

Ionization)[2]

m/z Relative Intensity (%) Assignment

199/201 100
[M]⁺ (Molecular ion with Br

isotopes)

184/186 80 [M - CH₃]⁺

119 20 [M - Br]⁺

42 30 [C₂H₄N]⁺
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Experimental Protocols
The following are generalized protocols for obtaining the spectroscopic data presented above.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation: For ¹H NMR, dissolve 5-25 mg of the compound in approximately 0.75

mL of a deuterated solvent (e.g., CDCl₃). For ¹³C NMR, a more concentrated sample of 20-

50 mg is recommended. The sample is placed in a 5 mm NMR tube.

Instrumentation: A standard NMR spectrometer with a proton frequency of 300-600 MHz is

typically used.

¹H NMR Acquisition: A standard one-pulse sequence is used. Key parameters include a 30-

45° pulse angle, a spectral width of approximately 16 ppm, a relaxation delay of 1-2

seconds, and an acquisition time of 2-4 seconds. Typically, 8 to 16 scans are acquired for a

good signal-to-noise ratio.

¹³C NMR Acquisition: A proton-decoupled pulse sequence is used to simplify the spectrum.

Key parameters include a 45-90° pulse angle, a spectral width of approximately 220 ppm, a

relaxation delay of 2-5 seconds, and an acquisition time of 1-2 seconds. A larger number of

scans (e.g., 1024 or more) is usually required due to the lower natural abundance of ¹³C.

Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, phase-

corrected, and baseline-corrected. The chemical shifts are referenced to the residual solvent

peak or an internal standard (e.g., TMS at 0 ppm).

2. Infrared (IR) Spectroscopy

Sample Preparation (for solid samples):

KBr Pellet: Grind 1-2 mg of the solid sample with approximately 100-200 mg of dry

potassium bromide (KBr) powder using an agate mortar and pestle. Press the mixture into

a transparent pellet using a hydraulic press.

Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto

the ATR crystal.
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Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used.

Data Acquisition: The spectrum is typically recorded from 4000 to 400 cm⁻¹. A background

spectrum of the empty sample compartment (or clean ATR crystal) is recorded and

automatically subtracted from the sample spectrum. Typically, 16 to 32 scans are co-added

to improve the signal-to-noise ratio.

Data Presentation: The spectrum is usually presented as a plot of transmittance (%) versus

wavenumber (cm⁻¹).

3. Mass Spectrometry (MS)

Sample Introduction: The sample can be introduced into the mass spectrometer via a direct

insertion probe (for solid samples) or through a gas chromatograph (GC-MS) for volatile

compounds.

Ionization (Electron Ionization - EI): The sample molecules in the gas phase are bombarded

with a high-energy electron beam (typically 70 eV). This causes the molecule to ionize and

fragment.[3]

Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-

charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

Detection: The separated ions are detected, and their abundance is recorded.

Data Presentation: The mass spectrum is a plot of relative ion abundance versus m/z.

Visualization of Spectroscopic Analysis Workflow
The following diagram illustrates a typical workflow for the spectroscopic analysis and

characterization of a synthesized chemical compound.
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Caption: A logical workflow for the synthesis, purification, and spectroscopic characterization of

a chemical compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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